molecular formula C16H19N3O3 B2912708 N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1235322-55-0

N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2912708
CAS RN: 1235322-55-0
M. Wt: 301.346
InChI Key: NGUYTUURGDYPNJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, also known as MPX, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields. MPX is a synthetic compound that belongs to the class of pyridazinone derivatives.

Scientific Research Applications

N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has shown promising results in various scientific research applications. One of the most significant applications of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is in the field of cancer research. N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
Another potential application of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is in the treatment of neurological disorders. N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has been found to have neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is not yet fully understood. However, it is believed that N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects by modulating various signaling pathways in cells. N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. Additionally, N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has also been shown to have anti-inflammatory and antioxidant effects. N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide for lab experiments is its relatively simple synthesis method. Additionally, N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has been found to have low toxicity, making it a safer option for in vitro and in vivo experiments. However, one of the limitations of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is its limited solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide. One area of interest is in the development of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide-based combination therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide and its potential applications in the treatment of neurological disorders. Another potential direction for research is in the development of more soluble forms of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide for easier administration in lab experiments.

Synthesis Methods

The synthesis of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide involves the reaction of 2-acetyl pyridine with 4-methoxyphenethylamine in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final product. The synthesis of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a relatively simple and straightforward process, which makes it an attractive option for further research and development.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-3-8-16(21)19(18-12)11-15(20)17-10-9-13-4-6-14(22-2)7-5-13/h3-8H,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUYTUURGDYPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

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